molecular formula C27H21N5O6 B11280826 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(p-tolyl)acetamide

2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(p-tolyl)acetamide

カタログ番号: B11280826
分子量: 511.5 g/mol
InChIキー: WJJJZEROVJSJFB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a quinazolinone core fused with a [1,3]dioxolo moiety and a 3-phenyl-1,2,4-oxadiazole substituent. The acetamide group is substituted with a para-tolyl (p-tolyl) aromatic ring, contributing to its lipophilic character. Its molecular weight is approximately 527.49 g/mol (based on structural similarity to E843-0221 in ). Key functional groups include:

  • Quinazolinone dione: Responsible for hydrogen-bonding interactions.
  • p-Tolyl acetamide: Influences solubility and target selectivity.

特性

分子式

C27H21N5O6

分子量

511.5 g/mol

IUPAC名

2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C27H21N5O6/c1-16-7-9-18(10-8-16)28-23(33)13-31-20-12-22-21(36-15-37-22)11-19(20)26(34)32(27(31)35)14-24-29-25(30-38-24)17-5-3-2-4-6-17/h2-12H,13-15H2,1H3,(H,28,33)

InChIキー

WJJJZEROVJSJFB-UHFFFAOYSA-N

正規SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4

製品の起源

United States

準備方法

合成経路と反応条件

2-(6,8-ジオキソ-7-((3-フェニル-1,2,4-オキサジアゾール-5-イル)メチル)-7,8-ジヒドロ-[1,3]ジオキソロ[4,5-g]キナゾリン-5(6H)-イル)-N-(p-トリル)アセトアミドの合成は、一般的に容易に入手可能な前駆体から始めて、複数のステップを伴います。重要なステップには、キナゾリノンコアの形成、オキサジアゾール環の導入、およびp-トリルアセトアミド基との最終的なカップリングが含まれます。各ステップには、高い収率と純度を確保するために、制御された温度、pH、触媒の使用など、特定の反応条件が必要です。

工業生産方法

この化合物の工業生産は、コストを最小限に抑え、効率を最大化するように合成経路を最適化する必要があります。これには、連続フローリアクターの使用、反応ステップの自動化、スケーラブルな精製技術の開発が含まれます。

化学反応の分析

科学研究の用途

    化学: この化合物のユニークな構造は、反応機構を研究し、新しい合成方法を開発するための貴重な対象となります。

    生物学: さまざまな生体経路と標的への影響を調査するために、生物学的アッセイで使用できます。

    医学: この化合物は、抗がん作用や抗炎症作用など、潜在的な治療的特性について調査することができます。

    産業: その特性は、新しい材料の開発や他の貴重な化合物の前駆体として役立つ可能性があります。

科学的研究の応用

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It may be used in biological assays to investigate its effects on various biological pathways and targets.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Its properties might make it useful in the development of new materials or as a precursor for other valuable compounds.

作用機序

類似の化合物との比較

類似の化合物

    キナゾリノン誘導体: 比較可能な生物学的活性を有する可能性のある、類似のキナゾリノンコアを持つ化合物。

    オキサジアゾール誘導体: 多様な薬理学的特性で知られている、オキサジアゾール環を含む化合物。

    ジオキソラン誘導体: 化合物の安定性と反応性に影響を与える可能性のある、ジオキソラン部分を有する化合物。

独自性

2-(6,8-ジオキソ-7-((3-フェニル-1,2,4-オキサジアゾール-5-イル)メチル)-7,8-ジヒドロ-[1,3]ジオキソロ[4,5-g]キナゾリン-5(6H)-イル)-N-(p-トリル)アセトアミドを際立たせるのは、これらの3つの異なる構造要素を1つの分子に組み合わせていることです。このユニークな構造は、単純な化合物では見られない特定の特性と活性を付与する可能性があります。

類似化合物との比較

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound ID/Name Substituent (R) Molecular Weight (g/mol) logP H-Bond Acceptors Key Structural Differences
Target Compound p-Tolyl ~527.49 ~4.6* 12* Reference standard for comparison.
E843-0221 4-Methoxyphenyl 527.49 4.609 12 Methoxy group increases polarity vs. methyl.
7j p-Tolyl 373.43 ~3.5† 6 Lacks quinazolinone core; triazole instead of oxadiazole.
N-(4-Chlorophenyl)-2-(4-((naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (7m) 4-Chlorophenyl 393.86 ~4.2† 7 Chlorine enhances electronegativity; triazole core.
Compound in 2,3-Dimethylphenyl ~500‡ ~5.0‡ 10‡ Oxadiazole substituent differs in alkyl chain length.

*Estimated based on E843-0221 .
†Calculated using fragment-based methods .
‡Inferred from structural data .

Structural and Functional Group Analysis

  • Core Heterocycles: The target compound’s quinazolinone dione core distinguishes it from triazole-based analogs (e.g., 7j, 7m) , which may reduce metabolic stability due to fewer hydrogen-bonding sites. 1,2,4-Oxadiazole vs. 1,2,3-Triazole: Oxadiazoles exhibit higher aromatic stabilization and resistance to hydrolysis compared to triazoles, as seen in the target compound vs. 7j .
  • Substituent Effects: p-Tolyl (Target) vs. 4-Methoxyphenyl (E843-0221): The methoxy group in E843-0221 increases polarity (logP = 4.609 vs. Chlorophenyl (7m): Introduces electronegativity, enhancing binding to hydrophobic pockets but increasing molecular weight (~393.86 vs. ~527.49) .

Bioactivity and Pharmacokinetic Insights

  • In contrast, triazole derivatives (e.g., 7j) are associated with antimicrobial and anti-inflammatory effects . Tanimoto Similarity: The target compound and E843-0221 share >70% structural similarity (based on fingerprint analysis ), implying overlapping bioactivity profiles.
  • ADME Properties :

    • logP : The target compound’s logP (~4.6) indicates moderate lipophilicity, favoring blood-brain barrier penetration compared to more polar analogs like 7m (logP ~4.2) .
    • Hydrogen-Bond Acceptors : High acceptor count (12) in the target compound and E843-0221 may limit oral bioavailability due to reduced membrane permeability .

生物活性

The compound 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(p-tolyl)acetamide is a complex organic molecule that exhibits significant potential in medicinal chemistry. Its intricate structure incorporates multiple functional groups and heterocycles, which are believed to contribute to its diverse biological activities.

Structural Characteristics

This compound features:

  • A quinazoline core , which is known for its pharmacological properties.
  • A dioxolo moiety that enhances its interaction with biological targets.
  • An oxadiazole substituent , which has been associated with various biological activities including enzyme inhibition.

The molecular formula is C20H15N5O6C_{20}H_{15}N_5O_6, with a molecular weight of approximately 421.369 g/mol .

Research indicates that compounds similar to this one can interact with specific enzymes and receptors involved in various disease processes. For example:

  • Inhibition of Carbonic Anhydrase : Oxadiazole derivatives have been shown to inhibit carbonic anhydrase, an enzyme implicated in cancer progression and other diseases .
  • Histone Deacetylase Inhibition : The compound may also affect histone deacetylases, which play a crucial role in gene regulation and cancer therapy .

Pharmacological Properties

The biological activities associated with this compound include:

  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains.
  • Anticancer Activity : Structural analogs have shown promise in inhibiting cancer cell proliferation through multiple pathways.

Comparative Analysis of Related Compounds

A comparative table highlights the unique structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
6,8-Dioxo-[1,3]dioxolo[4,5-g]quinazolin derivativesLacks oxadiazole; simpler structureAntimicrobial
3-(1,3,4-Oxadiazolyl)quinazolin derivativesContains oxadiazole; different substitution patternsAnticancer
QuinazolinesBasic quinazoline structure; no additional heterocyclesDiverse pharmacological activities

This table illustrates how modifications in the chemical structure can lead to distinct biological profiles .

Case Studies and Research Findings

Several studies have focused on the biological activity of oxadiazole and quinazoline derivatives:

  • Study on Anticancer Activity : A recent study demonstrated that oxadiazole-containing quinazolines exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
  • Antimicrobial Studies : Research has shown that compounds similar to the target molecule possess broad-spectrum antimicrobial properties. In vitro tests indicated effectiveness against both Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition Assays : Various assays have confirmed the ability of these compounds to inhibit key enzymes involved in metabolic pathways relevant to cancer and infectious diseases .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。